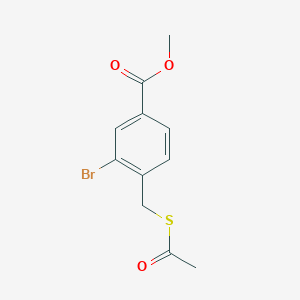
Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a bromine atom at the 3-position of the benzene ring and an acetylsulfanylmethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate typically involves a multi-step process. One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the 3-position. This is followed by the introduction of the acetylsulfanylmethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl 4-(acetylsulfanylmethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate involves its interaction with specific molecular targets. The acetylsulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding interactions, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(methylsulfanylmethyl)-3-bromobenzoate
- Methyl 4-(acetylsulfanylmethyl)-2-bromobenzoate
- Methyl 4-(acetylsulfanylmethyl)-3-chlorobenzoate
Uniqueness
Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate is unique due to the specific positioning of the acetylsulfanylmethyl group and the bromine atom, which can significantly influence its reactivity and interactions with biological targets
Propiedades
Fórmula molecular |
C11H11BrO3S |
|---|---|
Peso molecular |
303.17 g/mol |
Nombre IUPAC |
methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate |
InChI |
InChI=1S/C11H11BrO3S/c1-7(13)16-6-9-4-3-8(5-10(9)12)11(14)15-2/h3-5H,6H2,1-2H3 |
Clave InChI |
BOAXCYULLBSDSB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCC1=C(C=C(C=C1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


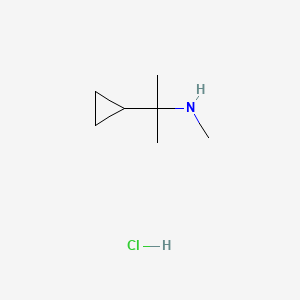
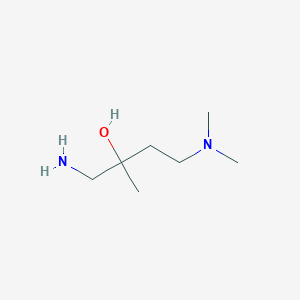
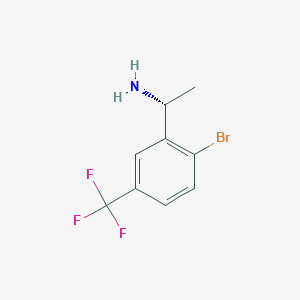
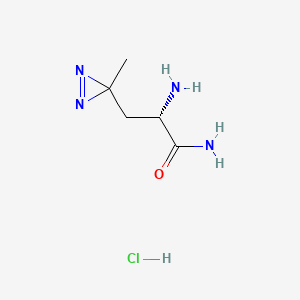


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid](/img/structure/B15313996.png)
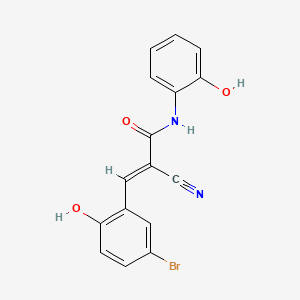
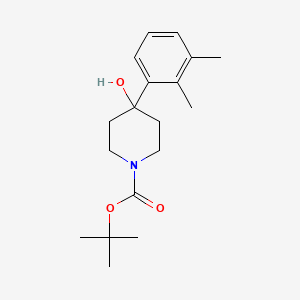
![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
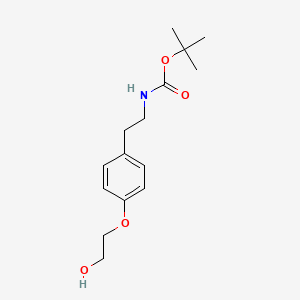
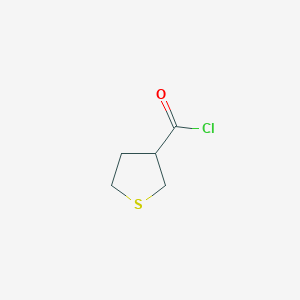
![tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B15314035.png)
![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)
